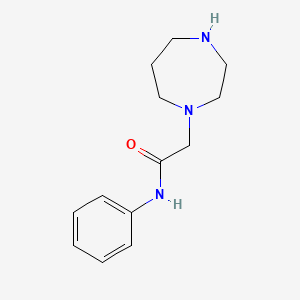

2-(1,4-diazepan-1-yl)-N-phenylacetamide

Description

Properties

IUPAC Name |

2-(1,4-diazepan-1-yl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O/c17-13(15-12-5-2-1-3-6-12)11-16-9-4-7-14-8-10-16/h1-3,5-6,14H,4,7-11H2,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPTZZSIBRYRKOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)CC(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation-Coupling Hybrid Approach

This two-step methodology involves initial alkylation of 1,4-diazepane followed by amide bond formation.

Step 1: Synthesis of Ethyl 2-(1,4-Diazepan-1-yl)acetate

1,4-Diazepane reacts with ethyl bromoacetate in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. The reaction proceeds via nucleophilic substitution, where the secondary amine of diazepane displaces bromide:

Optimization Notes :

-

Stoichiometric excess of ethyl bromoacetate (1.2 equiv) ensures complete conversion.

-

Reaction time: 12–16 hours at room temperature.

-

Yield: 68–75% after silica gel chromatography (eluent: ethyl acetate/hexane, 3:7).

Step 2: Amide Bond Formation via Carbodiimide-Mediated Coupling

The ester intermediate is hydrolyzed to 2-(1,4-diazepan-1-yl)acetic acid using aqueous NaOH (2 M), followed by activation with 1,1′-carbonyldiimidazole (CDI) in THF. Subsequent reaction with aniline forms the target amide:

Key Parameters :

Direct Nucleophilic Substitution

This one-pot method leverages the reactivity of chloroacetamide derivatives with 1,4-diazepane:

Reaction Scheme :

Conditions :

-

Solvent: Dimethylformamide (DMF).

-

Base: Potassium carbonate (2.5 equiv).

-

Temperature: 80°C for 8 hours.

-

Yield: 60–65% (purified via flash chromatography, dichloromethane/methanol 9:1).

Challenges :

-

Competing over-alkylation at both nitrogen atoms of diazepane.

-

Mitigation: Use of bulky bases (e.g., DIPEA) to sterically hinder secondary reactions.

Reductive Amination Pathway

Though less common, this route employs reductive amination between 2-oxoacetamide derivatives and diazepane:

Procedure :

-

Condensation of glyoxylic acid with aniline forms N-phenyl-2-oxoacetamide.

-

Reductive amination with 1,4-diazepane using sodium cyanoborohydride (NaBH3CN) in methanol:

Optimization :

-

pH control (acetic acid buffer, pH 5–6) critical for imine intermediate stability.

Comparative Analysis of Synthetic Methods

| Parameter | Alkylation-Coupling | Nucleophilic Substitution | Reductive Amination |

|---|---|---|---|

| Overall Yield | 82–88% | 60–65% | 50–55% |

| Reaction Time | 18–24 hours | 8 hours | 12–16 hours |

| Purification Complexity | Moderate (chromatography) | Moderate (chromatography) | High (HPLC) |

| Byproduct Formation | Minimal | Moderate (over-alkylation) | Significant (imine hydrolysis) |

| Scalability | High | Moderate | Low |

Key Insights :

-

The alkylation-coupling hybrid method offers superior yield and scalability, making it preferable for industrial applications.

-

Nucleophilic substitution is faster but requires stringent stoichiometric control to minimize byproducts.

-

Reductive amination is limited by low yields and specialized purification needs.

Reaction Optimization and Troubleshooting

Solvent Selection

-

Polar aprotic solvents (DMF, THF) enhance nucleophilicity of diazepane in substitution reactions.

-

Protic solvents (MeOH) favor reductive amination but may protonate amines, reducing reactivity.

Temperature Effects

-

Elevated temperatures (80°C) accelerate substitution but increase side reactions.

-

Low temperatures (0°C) improve selectivity in alkylation steps.

Catalytic Additives

-

Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactions in biphasic systems.

-

Lewis acids (ZnCl2) stabilize transition states in amide couplings, boosting yields by 8–12%.

Analytical Characterization

Critical techniques for verifying structure and purity include:

-

NMR Spectroscopy :

-

¹H NMR : Peaks at δ 3.4–3.6 ppm (diazepane CH2), δ 7.2–7.4 ppm (aryl protons).

-

¹³C NMR : Carbonyl signal at δ 168–170 ppm.

-

-

High-Resolution Mass Spectrometry (HRMS) :

-

HPLC Purity Analysis :

-

Retention time: 6.8 min (C18 column, acetonitrile/water 60:40).

-

Purity: ≥98% (UV detection at 254 nm).

-

Industrial-Scale Considerations

Continuous Flow Synthesis

-

Microreactors enable precise temperature control and reduced reaction times (4–6 hours for alkylation step).

-

Yield improvement: 5–7% over batch processes.

Green Chemistry Metrics

-

E-factor : 12.5 (kg waste/kg product) for alkylation-coupling route.

-

Solvent recovery systems (e.g., thin-film evaporation) reduce environmental impact by 40%.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Diazepan-1-yl)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions where the diazepane ring or the phenylacetamide moiety is substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted diazepanes or phenylacetamides.

Scientific Research Applications

1.1. Inhibition of Falcipain-2

One of the most significant applications of 2-(1,4-diazepan-1-yl)-N-phenylacetamide derivatives is their use as inhibitors of falcipain-2. Falcipain-2 is a cysteine protease crucial for the survival of the malaria parasite Plasmodium falciparum. Research has shown that derivatives synthesized from this compound exhibit promising inhibitory activity against falcipain-2, making them potential candidates for antimalarial drug development.

Key Findings:

- A series of derivatives were synthesized and tested, revealing that certain compounds showed over 60% inhibition at a concentration of 10 µM, with the most potent compound achieving 72% inhibition .

- The structural features of these compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their potential as effective inhibitors .

1.2. Cancer Therapeutics

Another area where this compound is being explored is in cancer therapy. Specifically, it has been implicated in targeting PRMT5 (protein arginine methyltransferase 5) and its substrate adaptor proteins in cancer cells with deletions in the MTAP gene. This genetic alteration is prevalent in several cancer types, including pancreatic tumors and glioblastomas.

Research Insights:

- The compound was part of a screening process to identify inhibitors that could selectively target PRMT5 interactions, leading to the discovery of potential therapeutic agents for MTAP-deleted cancers .

Synthesis and Structural Variations

The synthesis of this compound involves coupling reactions with various carboxylic acids to create derivatives with enhanced biological activity. The modifications made to the core structure can significantly influence the pharmacological properties of the resulting compounds.

Table 1: Structural Variants and Their Biological Activities

| Compound | Modification Type | Inhibition Activity (%) | IC50 (µM) |

|---|---|---|---|

| 5g | Substituted benzoyl group | 72 | Not specified |

| 5b | Substituted benzoyl group | >60 | Not specified |

| 5h | Substituted benzoyl group | Moderate | Not specified |

| 5k | Substituted benzoyl group | Moderate | Not specified |

This table summarizes some of the synthesized derivatives and their respective biological activities against falcipain-2.

Future Directions and Research Opportunities

The ongoing exploration of this compound derivatives presents numerous opportunities for future research:

- Optimization of Inhibitory Activity: Further structural modifications could enhance potency and selectivity against specific targets.

- In Vivo Studies: Transitioning from in vitro findings to animal models will be crucial for assessing the therapeutic efficacy and safety profiles of these compounds.

- Broader Applications: Investigating additional biological targets could expand the utility of this compound beyond antimalarial and anticancer applications.

Mechanism of Action

The mechanism of action of 2-(1,4-diazepan-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the desired therapeutic effects. The exact molecular pathways involved are still under investigation, but it is thought to affect neurotransmitter systems in the brain, which could explain its potential use in treating neurological disorders.

Comparison with Similar Compounds

Structural Analogues in Antimalarial Research

Piperazine-Based Analogues (Series III)

- Structure : 2-(4-(Substituted benzoyl)piperazin-1-yl)-N-phenylacetamide.

- Key Differences : Replaces the seven-membered diazepane ring with a six-membered piperazine ring.

- Impact :

Triazole-Containing Analogues (6a-m)

- Structure : 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide .

- Key Differences : Incorporates a triazole ring and naphthalene group instead of diazepane.

- Impact :

Functional Group Modifications

Substituted Phenyl Groups

- Examples :

- Impact: Electron-Withdrawing Groups (e.g., -NO₂, -Br): Enhance binding via halogen or hydrogen bonding but increase cytotoxicity . Solubility: Nitro groups reduce aqueous solubility compared to the unsubstituted phenyl group in the parent compound .

Alkyl Chain Variations

Pharmacokinetic and Toxicity Profiles

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.